molecular formula C16H19FN6O B2605341 环丙基(4-((1-(3-氟苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)甲酮 CAS No. 1021254-06-7

环丙基(4-((1-(3-氟苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)甲酮

货号: B2605341
CAS 编号: 1021254-06-7
分子量: 330.367
InChI 键: DFAPYQAMVYNFFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved .


Molecular Structure Analysis

This would involve determining the compound’s structure, possibly using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions .


Physical and Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, stability, and reactivity .

科学研究应用

电化学研究和合成方法

  • 电化学表征:Srinivasu 等人(1999 年)对一系列化合物进行了电化学研究,包括 1-环丙基-6-氟-1,4-二氢-7-(N-哌嗪基)-4-氧代-3-喹啉羧酸及其合成前体。这项研究提供了对类似化合物的电化学机制和酸碱平衡的见解,这可能与了解环丙基(4-((1-(3-氟苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)甲酮的电化学性质有关 (Srinivasu 等人,1999 年).

  • 环丙沙星的合成:Stark(2000 年)描述了合成环丙沙星(一种组胺 H3 受体拮抗剂)的便捷程序。该研究强调了用于制备的 SNAr 关键反应,并可以为合成具有环丙基和哌嗪官能团的化合物提供方法论视角 (Stark,2000 年).

抗癌和抗结核应用

  • 抗癌和抗结核研究:Mallikarjuna 等人(2014 年)研究了 [1-(4-氯苯基) 环丙基](哌嗪-1-基)甲酮衍生物的合成、抗癌和抗结核活性。这项研究突出了结构相似的化合物在治疗疾病中的潜在治疗应用,为在医学研究中探索含环丙基和哌嗪的化合物提供了先例 (Mallikarjuna 等人,2014 年).

方法学进展

  • 无催化剂和无溶剂合成:Moreno-Fuquen 等人(2019 年)开发了一种有效的方法,通过微波辅助的弗里斯重排反应区域选择性地合成相关化合物。这种方法学进步可能与以更有效和更环保的方式合成和研究指定化合物有关 (Moreno-Fuquen 等人,2019 年).

安全和危害

This would involve studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it .

未来方向

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound .

属性

IUPAC Name

cyclopropyl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O/c17-13-2-1-3-14(10-13)23-15(18-19-20-23)11-21-6-8-22(9-7-21)16(24)12-4-5-12/h1-3,10,12H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAPYQAMVYNFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。